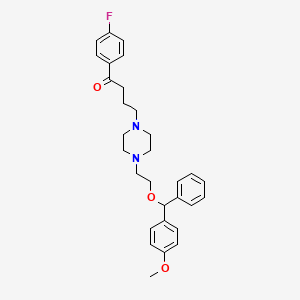

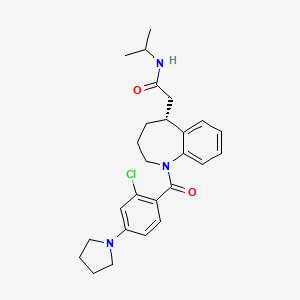

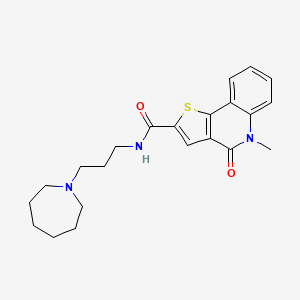

1H-1-Benzazepine-5-acetamide, 1-(2-chloro-4-(1-pyrrolidinyl)benzoyl)-2,3,4,5-tetrahydro-N-(1-methylethyl)-, (R)-

Overview

Description

OPC-51803 is a nonpeptide vasopressin V2 receptor-selective agonist. It is known for its significant antidiuretic action, making it useful in the treatment of conditions such as hypothalamic diabetes insipidus, nocturnal enuresis, and certain types of urinary incontinence . This compound is particularly notable for being the first of its kind to selectively target the vasopressin V2 receptor .

Preparation Methods

The synthesis of OPC-51803 involves several steps, starting with the preparation of the core benzazepine structure. The synthetic route typically includes the following steps:

Formation of the Benzazepine Core: This involves the cyclization of a suitable precursor to form the benzazepine ring.

Introduction of Functional Groups: Various functional groups are introduced to the benzazepine core to achieve the desired chemical properties. This includes the addition of a pyrrolidinyl group and a chlorobenzoyl group.

Final Modifications:

Industrial production methods for OPC-51803 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

OPC-51803 undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidinyl and benzazepine rings.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: The compound can undergo substitution reactions, especially at the chlorobenzoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

OPC-51803 has several scientific research applications:

Chemistry: It is used as a tool to study the vasopressin V2 receptor and its interactions with various ligands.

Biology: The compound is used to investigate the physiological roles of vasopressin in fluid homeostasis and kidney function.

Mechanism of Action

OPC-51803 exerts its effects by selectively binding to the vasopressin V2 receptor. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) production. The elevated cAMP levels result in the insertion of water channels (aquaporin-2) into the apical membrane of renal collecting duct cells, thereby increasing water reabsorption and reducing urine volume . This mechanism is particularly beneficial in conditions where water retention is desired, such as diabetes insipidus .

Comparison with Similar Compounds

OPC-51803 is unique in its selectivity for the vasopressin V2 receptor. Similar compounds include:

Desmopressin (dDAVP): A peptide vasopressin V2 receptor agonist used for similar therapeutic purposes.

WAY-151932: Another nonpeptide vasopressin V2 receptor agonist with similar applications.

Fedovapagon: A nonpeptide vasopressin V2 receptor agonist used in the treatment of nocturia and other urinary disorders.

OPC-51803 stands out due to its nonpeptide nature, which offers advantages in terms of stability and oral bioavailability compared to peptide-based agonists .

Properties

CAS No. |

192514-54-8 |

|---|---|

Molecular Formula |

C26H32ClN3O2 |

Molecular Weight |

454.0 g/mol |

IUPAC Name |

2-[(5R)-1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1-benzazepin-5-yl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C26H32ClN3O2/c1-18(2)28-25(31)16-19-8-7-15-30(24-10-4-3-9-21(19)24)26(32)22-12-11-20(17-23(22)27)29-13-5-6-14-29/h3-4,9-12,17-19H,5-8,13-16H2,1-2H3,(H,28,31)/t19-/m1/s1 |

InChI Key |

INGXCNVWWKKWOO-LJQANCHMSA-N |

Isomeric SMILES |

CC(C)NC(=O)C[C@H]1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl |

SMILES |

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl |

Canonical SMILES |

CC(C)NC(=O)CC1CCCN(C2=CC=CC=C12)C(=O)C3=C(C=C(C=C3)N4CCCC4)Cl |

Appearance |

Solid powder |

| 192514-54-8 | |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

OPC-51803; SOU-003; OPC51803; SOU003; OPC 51803; SOU 003 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

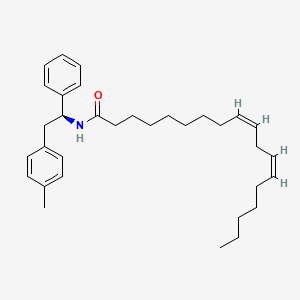

![1-[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B1677358.png)

![5-[8-(1H-pyrazol-4-yl)-1,5-naphthyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B1677362.png)